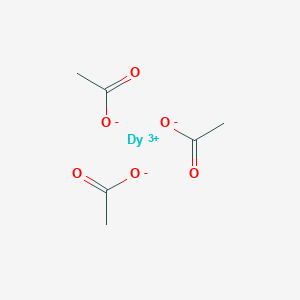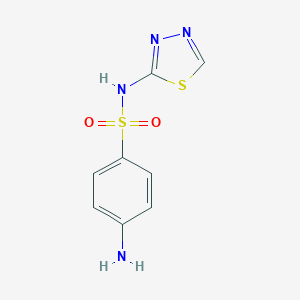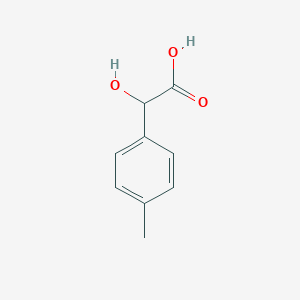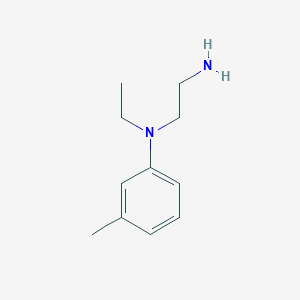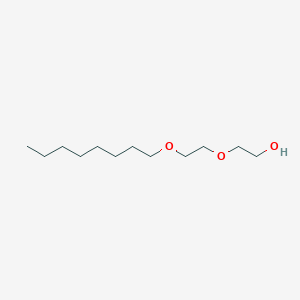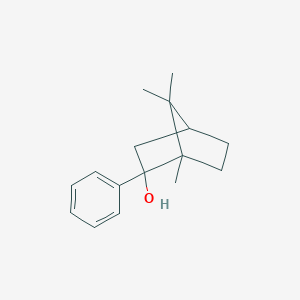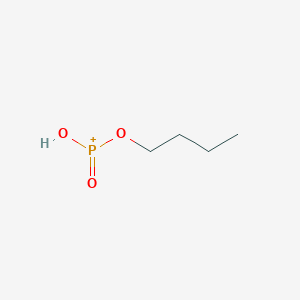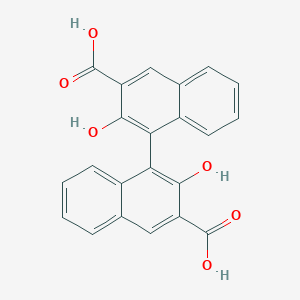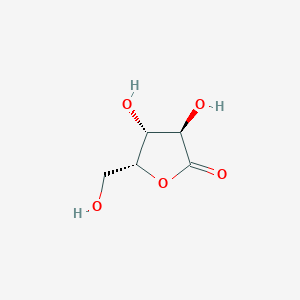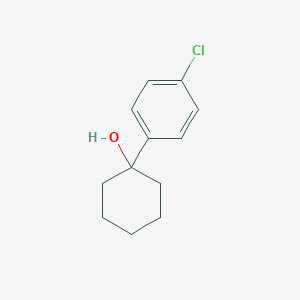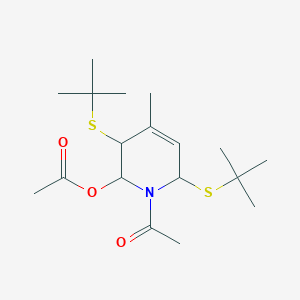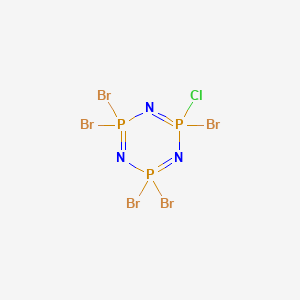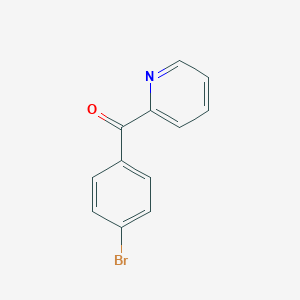
(4-Bromophenyl)-2-pyridyl ketone
Vue d'ensemble
Description
The compound (4-Bromophenyl)-2-pyridyl ketone is a brominated aromatic ketone that is of interest in various chemical syntheses and structural studies. While the provided papers do not directly discuss this compound, they do provide insights into related chemical structures and reactions that can be informative for understanding the properties and reactivity of (4-Bromophenyl)-2-pyridyl ketone.
Synthesis Analysis
The synthesis of related compounds involves palladium-catalyzed reactions, as described in the synthesis of 3-pyridyl methyl ketones . This method, which includes olefination of bromopyridines, could potentially be adapted for the synthesis of (4-Bromophenyl)-2-pyridyl ketone by choosing appropriate starting materials and reaction conditions. Additionally, the synthesis of various prenylated derivatives of phenyl benzyl ketone provides a precedent for the manipulation of phenyl ketones, which could be relevant when considering synthetic routes for (4-Bromophenyl)-2-pyridyl ketone.
Molecular Structure Analysis
The molecular structure of compounds similar to (4-Bromophenyl)-2-pyridyl ketone has been elucidated using techniques such as IR, NMR, and X-ray crystallography . For instance, the crystal structure of a related compound, 4-(2-Bromophenyl)-3,4,7,8-tetrahydro-7,7-dimethyl-1-p-tolylquinoline-2,5(1H,6H)-dione, was determined, revealing details about ring conformations and non-classical hydrogen bonding . These techniques could be applied to (4-Bromophenyl)-2-pyridyl ketone to gain a detailed understanding of its molecular geometry and intermolecular interactions.
Chemical Reactions Analysis
The reactivity of phenyl ketones and pyridyl-containing compounds can be inferred from the literature. For example, the prenylation of phenyl benzyl ketone and subsequent oxidative cyclization to yield pyrano derivatives suggests that (4-Bromophenyl)-2-pyridyl ketone could undergo similar transformations, potentially leading to the formation of heterocyclic structures. The presence of the bromine substituent may also influence the reactivity, enabling further functionalization through cross-coupling reactions.
Physical and Chemical Properties Analysis
While the papers do not provide direct information on the physical and chemical properties of (4-Bromophenyl)-2-pyridyl ketone, they do offer insights into related compounds. For instance, the polymorphism observed in di-2-pyridyl ketone derivatives suggests that (4-Bromophenyl)-2-pyridyl ketone may also exhibit polymorphism, which can significantly affect its physical properties. The presence of bromine is likely to increase the molecular weight and influence the compound's density and solubility.
Applications De Recherche Scientifique
-
Synthesis
- Field : Organic Chemistry
- Application Summary : “(4-Bromophenyl)-2-pyridyl ketone” is a chemical compound that can be synthesized through a multi-stage process .
- Method of Application : The synthesis involves several stages, including the reaction of 4-Bromobenzoic acid with isopropylmagnesium bromide in tetrahydrofuran and 2-methyltetrahydrofuran at 20°C in an inert atmosphere. This is followed by a reaction with 2-iodopyridine in the same solvents and conditions. Finally, the reaction is carried out with TurboGrignard in the same solvents at 20°C for 2 hours .
- Results : The yield of the reaction is reported to be 80% .
-
Chromatography
- Field : Analytical Chemistry
- Application Summary : “(4-Bromophenyl)-2-pyridyl ketone” can be analyzed using reverse phase (RP) High Performance Liquid Chromatography (HPLC) .
- Method of Application : The mobile phase for the chromatography contains acetonitrile (MeCN), water, and phosphoric acid. For Mass-Spec (MS) compatible applications, the phosphoric acid needs to be replaced with formic acid .
- Results : This method allows for the separation and analysis of “(4-Bromophenyl)-2-pyridyl ketone” in a sample .
Safety And Hazards
Propriétés
IUPAC Name |
(4-bromophenyl)-pyridin-2-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrNO/c13-10-6-4-9(5-7-10)12(15)11-3-1-2-8-14-11/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQIMFAYIBRLNCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00171587 | |
| Record name | (4-Bromophenyl)-2-pyridyl ketone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00171587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Bromophenyl)-2-pyridyl ketone | |
CAS RN |
18453-32-2 | |
| Record name | (4-Bromophenyl)-2-pyridinylmethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18453-32-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4-Bromophenyl)-2-pyridyl ketone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018453322 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (4-Bromophenyl)-2-pyridyl ketone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00171587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4-bromophenyl)-2-pyridyl ketone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.475 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-(4-Bromobenzoyl)pyridine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T53SH5XEJ9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

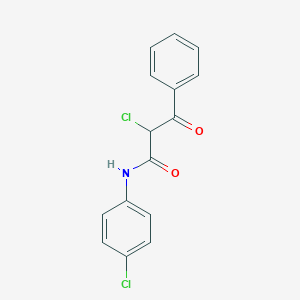
![Dimethyl [(4-methoxyphenyl)methyl]phosphonate](/img/structure/B96687.png)
